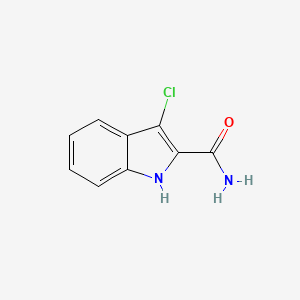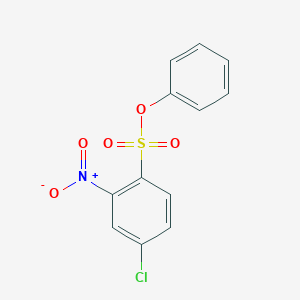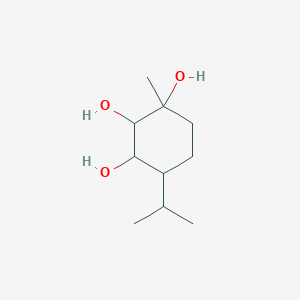![molecular formula C9H9F3N2O B7574561 [2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
[2-(Trifluoromethyl)phenyl]methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Trifluoromethyl)phenyl]methylurea, also known as TFMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and methanol. TFMPU has been used in various scientific studies, including drug discovery, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of [2-(Trifluoromethyl)phenyl]methylurea is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. [2-(Trifluoromethyl)phenyl]methylurea has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, to form new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of [2-(Trifluoromethyl)phenyl]methylurea. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Trifluoromethyl)phenyl]methylurea has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. [2-(Trifluoromethyl)phenyl]methylurea is also relatively non-toxic, making it a safe reagent to work with. However, one limitation of [2-(Trifluoromethyl)phenyl]methylurea is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving [2-(Trifluoromethyl)phenyl]methylurea. One potential area of research is the development of new synthetic methodologies using [2-(Trifluoromethyl)phenyl]methylurea as a reagent. Additionally, [2-(Trifluoromethyl)phenyl]methylurea could be used as a building block for the synthesis of new materials with unique properties. Furthermore, [2-(Trifluoromethyl)phenyl]methylurea could be used as a starting point for the development of new therapeutic compounds with potential applications in various disease states.
Synthesemethoden
The synthesis of [2-(Trifluoromethyl)phenyl]methylurea is typically carried out through the reaction of 2-(trifluoromethyl)benzoyl chloride with methylamine. The reaction is performed in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(Trifluoromethyl)phenyl]methylurea has been used in various scientific studies due to its unique properties. It has been used in drug discovery as a building block for the synthesis of new compounds with potential therapeutic applications. [2-(Trifluoromethyl)phenyl]methylurea has also been used in organic synthesis as a reagent for the synthesis of various organic compounds. Additionally, [2-(Trifluoromethyl)phenyl]methylurea has been used in material science as a precursor for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVXSUWVRFFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)phenyl]methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)






![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)


